1-Chloro-2-methyloct-2-en-4-one is a chemical compound with the molecular formula and a molecular weight of 174.67 g/mol. It is classified as an enone due to the presence of both a carbonyl group and a double bond in its structure. This compound is utilized in various scientific and industrial applications, particularly in organic synthesis and medicinal chemistry.
The compound can be synthesized through chlorination processes involving 2-methyloct-2-en-4-one, typically using chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions. Its unique structure allows it to participate in diverse chemical reactions, making it a valuable intermediate in organic synthesis.
1-Chloro-2-methyloct-2-en-4-one falls under the category of halogenated organic compounds, specifically chlorinated enones. It is recognized for its potential reactivity due to the presence of both the chlorine atom and the enone functional group.
The synthesis of 1-chloro-2-methyloct-2-en-4-one typically involves the following steps:
On an industrial scale, continuous flow processes may be employed to enhance efficiency and consistency in product quality. Automated reactors are utilized for precise control over reaction parameters such as temperature, pressure, and reagent concentration.
The molecular structure of 1-chloro-2-methyloct-2-en-4-one features:
| Property | Data |
|---|---|
| CAS Number | 61170-89-6 |
| Molecular Formula | C9H15ClO |
| Molecular Weight | 174.67 g/mol |
| IUPAC Name | 1-chloro-2-methyloct-2-en-4-one |
| InChI | InChI=1S/C9H15ClO/c1-3-4-5-9(11)6-8(2)7-10/h6H,3-5,7H2,1-2H3 |
| InChI Key | LDJKSUFZASIZLO-UHFFFAOYSA-N |
| Canonical SMILES | CCCCC(=O)C=C(C)CCl |
1-Chloro-2-methyloct-2-en-4-one can undergo several types of chemical reactions:
These reactions are significant for synthesizing derivatives that may exhibit different biological activities or enhanced properties for industrial applications.
The mechanism of action for 1-chloro-2-methyloct-2-en-4-one primarily involves its interaction with nucleophiles:
The compound is typically characterized by its physical state (liquid or solid), color, and odor, although specific data on these properties may vary based on purity and environmental conditions.
Key chemical properties include:
1-Chloro-2-methyloct-2-en-4-one has several applications across various fields:
This compound's versatility stems from its unique structural features, allowing it to serve multiple roles in scientific research and industrial applications.
CAS No.: 101-87-1
CAS No.: 1502-47-2
CAS No.: 13966-05-7
CAS No.:
CAS No.: 44817-99-4
CAS No.: